[4-(Methanesulfonylmethyl)phenyl]methanamine
Overview
Description
“[4-(Methanesulfonylmethyl)phenyl]methanamine” is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is used in various scientific research applications, including organic synthesis, drug discovery, and polymer science.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H13NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates that the molecule consists of a phenyl ring substituted at the 4-position with a methanesulfonylmethyl group, and a methanamine group attached to the phenyl ring.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Oxidation and Preparation Methods
The study by Ogura, Suzuki, and Tsuchihashi (1980) investigates the oxidation of methyl (methylthio)methyl sulfoxide, which is relevant to understanding the chemical behaviors and applications of similar compounds including [4-(Methanesulfonylmethyl)phenyl]methanamine. They found that oxidation with various agents can lead to different products, highlighting a method for preparing specific sulfone derivatives. This has implications for synthesizing compounds with tailored properties for research applications (Ogura, Suzuki, & Tsuchihashi, 1980).
Methanation and Catalysts
The research on methanation from syngas and the production of renewable methane from CO2 provides insights into the catalytic applications of compounds like this compound. Studies by Rönsch et al. (2016) and Lin et al. (2021) discuss novel reactor developments and the effect of Ni particle size on methanation performance, respectively. These findings are essential for advancing sustainable energy production technologies, where such compounds could serve as catalysts or catalyst modifiers (Rönsch et al., 2016); (Lin et al., 2021).
Asymmetric Hydrogenation
Asymmetric hydrogenation of alpha-hydroxy aromatic ketones, catalyzed by specific complexes, demonstrates the utility of this compound in facilitating high enantioselectivity. The study by Ohkuma et al. (2007) highlights its application in producing optically active compounds, which is crucial for the pharmaceutical and fine chemical industries (Ohkuma et al., 2007).
Methane Oxidation and Environmental Applications
Semrau, DiSpirito, and Yoon (2010) review the role of copper in methanotrophs, which consume methane. This research points to potential environmental applications of this compound in bioremediation or as a part of systems designed to mitigate methane emissions, leveraging its chemical properties to support or enhance methanotrophic activity (Semrau, DiSpirito, & Yoon, 2010).
Biogas Upgrading
Stangeland et al. (2017) explore CO2 methanation for biogas upgrading, which is relevant to the potential use of this compound in improving the efficiency of processes that convert CO2 to methane, enhancing the viability of renewable energy sources (Stangeland et al., 2017).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
[4-(methylsulfonylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQMBFLAZHRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854304-24-8 | |
Record name | [4-(methanesulfonylmethyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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